Cas no 1366356-65-1 ((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid)

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid structure
1366356-65-1 structure
Product name:(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
CAS No:1366356-65-1
MF:C25H22FNO5
Molecular Weight:435.44429063797
CID:6260445
PubChem ID:103840607

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
    • EN300-1162896
    • 1366356-65-1
    • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
    • インチ: 1S/C25H22FNO5/c1-31-23-11-10-15(12-21(23)26)22(13-24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
    • InChIKey: QHVZXGFXTQVFEI-QFIPXVFZSA-N
    • SMILES: FC1=C(C=CC(=C1)[C@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)OC

計算された属性

  • 精确分子量: 435.14820096g/mol
  • 同位素质量: 435.14820096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 638
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • XLogP3: 4.2

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1162896-0.25g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1366356-65-1
0.25g
$3099.0 2023-05-26
Enamine
EN300-1162896-50mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1366356-65-1
50mg
$768.0 2023-10-03
Enamine
EN300-1162896-1000mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1366356-65-1
1000mg
$914.0 2023-10-03
Enamine
EN300-1162896-10000mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1366356-65-1
10000mg
$3929.0 2023-10-03
Enamine
EN300-1162896-0.1g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1366356-65-1
0.1g
$2963.0 2023-05-26
Enamine
EN300-1162896-0.5g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1366356-65-1
0.5g
$3233.0 2023-05-26
Enamine
EN300-1162896-10.0g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1366356-65-1
10g
$14487.0 2023-05-26
Enamine
EN300-1162896-5.0g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1366356-65-1
5g
$9769.0 2023-05-26
Enamine
EN300-1162896-100mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1366356-65-1
100mg
$804.0 2023-10-03
Enamine
EN300-1162896-500mg
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1366356-65-1
500mg
$877.0 2023-10-03

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid 関連文献

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acidに関する追加情報

Comprehensive Analysis of (3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid (CAS No. 1366356-65-1)

(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid (CAS No. 1366356-65-1) is a specialized fluorinated amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a 3-fluoro-4-methoxyphenyl moiety, and a propanoic acid backbone, making it a versatile building block for drug discovery and bioconjugation applications.

The growing demand for fluorinated bioactive compounds in modern medicine has driven significant interest in this molecule. Researchers frequently search for terms like "Fmoc-protected amino acids," "fluorophenyl derivatives in drug design," and "CAS 1366356-65-1 applications," reflecting its relevance in targeted therapies and peptide-based therapeutics. Its structural uniqueness enables precise modulation of pharmacokinetic properties, addressing current challenges in precision medicine and enzyme inhibition strategies.

From a synthetic chemistry perspective, the 3-fluoro-4-methoxyphenyl group enhances electron density distribution, influencing binding affinity in receptor-ligand interactions. This characteristic aligns with trending research on meta-substituted aromatic systems and fluorine's role in bioisosterism – topics dominating recent publications in Journal of Medicinal Chemistry and ACS Chemical Biology. The compound's chiral (3S) configuration further ensures stereoselectivity, critical for developing FDA-approved chiral drugs.

Analytical characterization of CAS 1366356-65-1 typically involves HPLC purity testing, mass spectrometry, and chiral phase analysis, with industry benchmarks requiring ≥95% chemical purity for research-grade materials. These quality parameters respond to frequent queries about "HPLC methods for Fmoc-amino acids" and "validation of fluorinated compound purity" in academic forums.

In drug discovery pipelines, this compound demonstrates exceptional utility for constructing peptide nucleic acid (PNA) analogs and GPCR-targeting motifs. The fluoro-methoxy substitution pattern specifically addresses contemporary needs in CNS drug permeability optimization, a hot topic in neurodegenerative disease research. Such applications correlate with rising Google Trends data for "blood-brain barrier penetrating peptides" and "fluorine in CNS drugs".

Storage and handling recommendations for this compound emphasize protection from light at -20°C in anhydrous conditions, following best practices for Fmoc-amino acid stability. These protocols answer common laboratory questions regarding "long-term storage of fluorinated building blocks" while ensuring optimal performance in solid-phase peptide synthesis (SPPS) workflows.

The environmental impact assessment of 1366356-65-1 reveals favorable biodegradation profiles compared to heavier halogenated compounds, aligning with green chemistry initiatives. This aspect addresses growing concerns about sustainable pharmaceutical synthesis, frequently searched alongside terms like "eco-friendly peptide production" in scientific databases.

Future research directions may explore its potential in PROTAC linker chemistry and fluorescent probe development, given the compound's balanced lipophilicity (predicted LogP ≈ 2.8) and Fmoc's UV detectability. These applications correspond with emerging trends in targeted protein degradation and real-time cellular imaging technologies.

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